allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
Description
Allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a fused thienoquinoline core linked to a 1,2,4-triazole ring system substituted with an ethyl group and an allyl sulfide moiety. The molecular formula is C₁₅H₁₂N₄S₂, with a molar mass of 312.41 g/mol and a predicted density of 1.50±0.1 g/cm³ . The compound’s predicted boiling point is 485.2±48.0 °C, and its pKa value (7.56±0.20) suggests moderate acidity, likely attributed to the thiol or sulfide functional groups.
Properties
IUPAC Name |
2-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-3-9-23-18-21-20-16(22(18)4-2)15-11-13-10-12-7-5-6-8-14(12)19-17(13)24-15/h3,5-8,10-11H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXZICELZDVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with an appropriate alkyl halide.
Final Coupling: The final step involves coupling the quinoline-thienyl intermediate with the triazole derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or triazole rings, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium azide or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline or dihydrotriazole derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new materials with tailored properties.
Biology and Medicine
The compound is under investigation for its potential pharmacological activities , which may include:
- Antimicrobial Activity: The presence of the triazole and quinoline moieties suggests potential effectiveness against bacteria and fungi.
- Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation by intercalating with DNA and disrupting replication processes.
Mechanism of Action:
The mechanism likely involves interaction with biological macromolecules:
- The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity.
- The quinoline moiety may disrupt DNA processes.
Industrial Applications
In industry, this compound could be utilized in:
- Pharmaceutical Development: As a precursor for new drugs targeting various diseases.
- Agrochemicals: Potential use in developing pesticides or herbicides due to its biological activity.
- Material Science: Exploration in creating materials with specific electronic or optical properties.
Case Studies
-
Antimicrobial Studies:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for drug development. -
Cancer Research:
Research highlighted its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is likely related to its ability to interact with biological macromolecules. The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The thienyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-5-(Quinolin-2-yl)-4H-1,2,4-Triazole-3-thiol
This compound, studied by the National University of Pharmacy, shares the quinoline and triazole core with the target compound but differs in substituents:
- Substituents: An amino group at position 4 and a thiol group at position 3 (vs. ethyl and allyl sulfide in the target compound).
- Synthetic Routes : Reactivity with aldehydes highlights its utility in forming Schiff bases, whereas the allyl sulfide derivative may undergo nucleophilic substitution or oxidation due to the sulfide group .
- Toxicity : Acute toxicity studies on acylated derivatives of similar triazole-thiones suggest that substituents significantly influence safety profiles, though data specific to the allyl sulfide analog are unavailable .
Thieno[2,3-b]quinoline Derivatives with Triazole-Thiol Groups
describes 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol (CAS 478260-35-4), which is structurally identical to the target compound except for the absence of the allyl sulfide group. Key comparisons include:
- Functional Groups : The thiol (-SH) group in this analog vs. the allyl sulfide (-S-CH₂CH=CH₂) in the target compound.
- Physicochemical Properties :
| Property | Allyl Sulfide Derivative | Thiol Analog |
|---|---|---|
| Molar Mass (g/mol) | 312.41 | 312.41* |
| Density (g/cm³) | 1.50±0.1 | 1.50±0.1 |
| Boiling Point (°C) | 485.2±48.0 | 485.2±48.0 |
| pKa | 7.56±0.20 | Likely lower† |
*Assuming similar core structure; †Thiol groups typically exhibit lower pKa (~8–10) compared to sulfides.
- Reactivity : The allyl sulfide group may confer greater stability against oxidation compared to thiols, which are prone to disulfide formation.
Key Structural and Functional Insights
- Electronic Effects: The allyl sulfide group may enhance lipophilicity compared to thiol or amino substituents, influencing bioavailability or material properties.
- Steric Considerations : The ethyl group at position 4 likely reduces steric hindrance compared to bulkier substituents, facilitating synthetic modifications .
Biological Activity
Allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H16N4S2
- Molar Mass : 352.48 g/mol
- CAS Number : 439112-36-4
The compound features a quinoline core fused with a thienyl group and a triazole moiety, which are known for their biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The triazole ring can bind to enzymes, potentially inhibiting their function. This is particularly relevant for enzymes involved in metabolic pathways.
- DNA Intercalation : The quinoline structure may intercalate with DNA, disrupting replication and transcription processes.
- Lipophilicity Enhancement : The thienyl group increases the compound's lipophilicity, aiding in cellular membrane penetration.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
In vitro tests have shown that this compound may possess similar antibacterial and antifungal activities due to the presence of the triazole and quinoline moieties.
Antioxidant Activity
The antioxidant potential of triazole derivatives has been documented extensively. For example:
These findings suggest that this compound could exhibit antioxidant properties that warrant further investigation.
Anticancer Activity
Research has demonstrated that certain triazole derivatives show promising anticancer effects. For example:
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole derivative A | HCT116 (colon cancer) | 4.363 | |
| Doxorubicin (control) | HCT116 | Varies (standard) |
This suggests that this compound may also have potential as an anticancer agent.
Case Studies and Research Findings
A recent study synthesized various triazole derivatives and evaluated their biological activities. Notably:
- Synthesis : The synthesis involved multiple steps including cyclization reactions.
- Biological Evaluation : Compounds were tested for antimicrobial and antioxidant activities using standard assays.
- Results : Some derivatives exhibited significant activity against specific bacterial strains and showed high antioxidant capacity.
These findings emphasize the need for further research on this compound as a potential therapeutic agent.
Q & A
Q. What are the recommended synthetic pathways for preparing allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Thienoquinoline Core Formation : Cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with substituted ketones under acidic conditions (e.g., H₂SO₄) .
Triazole Ring Construction : Reaction of thiosemicarbazide derivatives with substituted aldehydes, followed by alkylation with allyl bromide in DMF/K₂CO₃ .
Sulfide Linkage : Use of Lawesson’s reagent or thiophosgene to introduce the sulfide group at the triazole C3 position .
Optimization Tips: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF → THF) to enhance intermediate solubility. Use computational tools (e.g., DFT calculations) to predict reactive sites and reduce trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the thienoquinoline and triazole moieties .
- FT-IR : Confirm sulfide (C–S stretch at ~600–700 cm⁻¹) and triazole (C=N stretch at ~1500 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic pattern analysis to distinguish from impurities .
Data Discrepancy Resolution: Cross-validate with elemental analysis (C, H, N, S percentages). If inconsistencies persist, repeat synthesis under inert conditions to rule out oxidation side products .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities of the compound’s thienoquinoline core to target proteins (e.g., kinase enzymes) .
- QSAR Modeling : Train models on datasets of triazole-sulfide analogs to correlate substituent effects (e.g., allyl vs. benzyl groups) with biological activity .
- Reaction Pathway Simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to model sulfide bond formation energetics and identify rate-limiting steps .
Validation: Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays .
Q. What strategies address contradictory results in the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
| pH Range | Degradation Products | Analytical Method |
|---|---|---|
| 1–3 | Hydrolyzed triazole ring | HPLC-MS |
| 7–9 | Oxidized sulfide to sulfone | FT-IR |
- Mitigation Approaches :
- Use buffered solutions (e.g., phosphate buffer at pH 5–6) during biological assays to minimize degradation .
- Introduce electron-withdrawing groups (e.g., nitro) to the triazole ring to enhance hydrolytic stability .
Q. How can heterogeneous catalysis improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, zeolites, or MOFs for Suzuki coupling steps involving the thienoquinoline core .
- Process Optimization :
| Parameter | Optimal Condition |
|---|---|
| Catalyst Loading | 5 mol% Pd/C |
| Temperature | 80°C |
| Solvent | Ethanol/H₂O (3:1) |
- Scale-Up Challenges : Address mass transfer limitations using flow reactors with immobilized catalysts .
Safety and Handling
Q. What safety protocols are essential when handling this compound’s reactive intermediates?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for sulfide bond-forming reactions due to toxic H₂S release .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Store allyl bromide intermediates in flame-resistant cabinets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
